Cas no 1448065-92-6 (2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide)

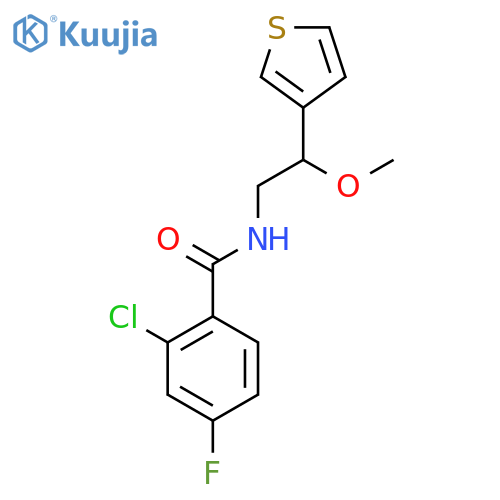

1448065-92-6 structure

商品名:2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide

2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide

- 2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

- 1448065-92-6

- AKOS024557146

- 2-chloro-4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide

- F6420-0102

- 2-chloro-4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

-

- インチ: 1S/C14H13ClFNO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-3-2-10(16)6-12(11)15/h2-6,8,13H,7H2,1H3,(H,17,18)

- InChIKey: ZASCCAAQNHXDNT-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C(NCC(C1=CSC=C1)OC)=O)F

計算された属性

- せいみつぶんしりょう: 313.0339557g/mol

- どういたいしつりょう: 313.0339557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 66.6Ų

2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6420-0102-100mg |

2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide |

1448065-92-6 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6420-0102-2μmol |

2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide |

1448065-92-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6420-0102-40mg |

2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide |

1448065-92-6 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6420-0102-10mg |

2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide |

1448065-92-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6420-0102-4mg |

2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide |

1448065-92-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6420-0102-1mg |

2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide |

1448065-92-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6420-0102-5mg |

2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide |

1448065-92-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6420-0102-30mg |

2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide |

1448065-92-6 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6420-0102-10μmol |

2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide |

1448065-92-6 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6420-0102-20μmol |

2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide |

1448065-92-6 | 20μmol |

$79.0 | 2023-09-09 |

2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1448065-92-6 (2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬